molecular formula C22H15Cl2N3O3 B447565 2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B447565
M. Wt: 440.3g/mol
InChI Key: FVTZLBMZTADVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a dichlorophenyl group, which is known for its biological activity, and a pyrido[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately causing cell death . Molecular docking studies have shown that the compound fits well into the active site of thymidylate synthase, forming stable interactions with key amino acid residues .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:

  • 5-(4-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
  • 5-(4-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
  • 5-(4-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their biological activity and chemical properties . The uniqueness of 5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione lies in its specific substitution pattern, which contributes to its potent biological activity .

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H15Cl2N3O3/c1-26-20-17(21(29)27(2)22(26)30)15(13-8-7-10(23)9-14(13)24)16-18(25-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16H,1-2H3

InChI Key

FVTZLBMZTADVMA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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